奥雷布鲁替尼
描述
Orelabrutinib is a novel and highly selective irreversible inhibitor of Bruton tyrosine kinase (BTK). It is an orally administered compound developed by InnoCare Pharma for the treatment of B cell malignancies and autoimmune diseases. Orelabrutinib has been approved in China for the treatment of patients with relapsed or refractory chronic lymphocytic leukemia, small lymphocytic lymphoma, and mantle cell lymphoma .
科学研究应用
Orelabrutinib has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of BTK and related kinases.
Biology: It helps in understanding the role of BTK in B cell development, survival, and activation.
Medicine: Orelabrutinib is used in the treatment of B cell malignancies such as chronic lymphocytic leukemia, small lymphocytic lymphoma, and mantle cell lymphoma. .
作用机制
- This inhibition disrupts B cell signaling pathways, leading to decreased B cell proliferation, survival, and antibody production .
- Downstream Effects : Reduced tumor growth, decreased inflammation, and modulation of immune responses .
- Impact on Bioavailability : Orelabrutinib’s pharmacokinetics contribute to its efficacy and safety profile .
- Cellular Effects : Suppression of tumor growth, modulation of immune responses, and attenuation of autoimmune reactions .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
安全和危害
Orelabrutinib has shown a favorable safety profile in patients with r/r MCL . The most common adverse events (AEs) were thrombocytopenia, upper respiratory tract infection, and neutropenia . Grade ≥3 AEs were infrequent and most commonly included thrombocytopenia, neutropenia, and anemia . No significant adverse events like atrial fibrillation/flutter or secondary malignancies were reported .
未来方向
生化分析
Biochemical Properties
Orelabrutinib potently inhibits BTK enzymatic activity . It has been shown to have superior kinase selectivity, targeting BTK with >90% inhibition while other kinases including EGFR, TEC, and BMX are less affected . This high selectivity of orelabrutinib for BTK over other kinases contributes to its excellent safety and tolerability profiles .
Cellular Effects
Orelabrutinib has been shown to effectively suppress the activation and differentiation of B cells in vitro and in vivo . It can alleviate thrombocytopenia in active immune thrombocytopenia (ITP) murine models by promoting B-cell apoptosis and inhibiting the phagocytic activity of monocyte-derived macrophages .
Molecular Mechanism
Orelabrutinib exerts its effects at the molecular level primarily through the inhibition of BTK, a key mediator of B-cell receptor signaling . This inhibition disrupts B-cell proliferation, survival, and activation, which are critical processes in the development of B-cell malignancies .
Temporal Effects in Laboratory Settings
Orelabrutinib has shown sustained efficacy in both preclinical and clinical phase I studies . It achieves 100% BTK occupancy at 24 hours with a once-daily dosing regimen of 50 mg and above . The effects of orelabrutinib on BTK occupancy and B-cell activity are prolonged, contributing to its therapeutic efficacy .
Metabolic Pathways
Orelabrutinib is involved in the B-cell receptor signaling pathway through its inhibition of BTK . BTK plays a key role in the development, survival, and activation of B cells .
Transport and Distribution
The transport and distribution of orelabrutinib within cells and tissues are not explicitly detailed in the available literature. Given its oral bioavailability and its target (BTK), which is expressed constitutively in myeloid and lymphoid cells , it can be inferred that orelabrutinib is likely distributed throughout these cell types in the body.
Subcellular Localization
The subcellular localization of orelabrutinib is not explicitly mentioned in the available literature. As a BTK inhibitor, it is likely to localize where BTK is found within the cell. BTK is known to be present in the cytoplasm and is involved in signal transduction from the cell membrane .
准备方法
The synthesis of Orelabrutinib begins with the hydrolysis of 2,6-dichloronicotinonitrile in the presence of concentrated sulfuric acid to give the amide intermediate. This intermediate undergoes further chemical transformations to yield the final product . Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity while maintaining cost-effectiveness and scalability.
化学反应分析
Orelabrutinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
Orelabrutinib is compared with other BTK inhibitors such as ibrutinib, acalabrutinib, zanubrutinib, and tirabrutinib. While all these compounds target BTK, Orelabrutinib is unique due to its high selectivity and reduced off-target effects. This results in a better safety profile and fewer adverse events compared to first-generation BTK inhibitors like ibrutinib .
Similar Compounds
- Ibrutinib
- Acalabrutinib
- Zanubrutinib
- Tirabrutinib
Orelabrutinib stands out due to its high bioavailability, excellent safety, and efficacy profiles, making it a valuable therapeutic option for patients with B cell malignancies and autoimmune diseases .
属性
IUPAC Name |
2-(4-phenoxyphenyl)-6-(1-prop-2-enoylpiperidin-4-yl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-2-24(30)29-16-14-18(15-17-29)23-13-12-22(26(27)31)25(28-23)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-13,18H,1,14-17H2,(H2,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPVEMOYADUARK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2=NC(=C(C=C2)C(=O)N)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1655504-04-3 | |
Record name | Orelabrutinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1655504043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orelabrutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16272 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ORELABRUTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJA5UO9E10 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。